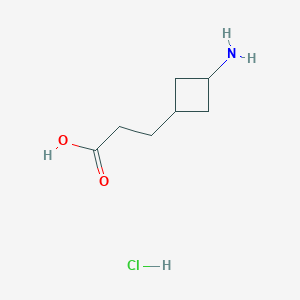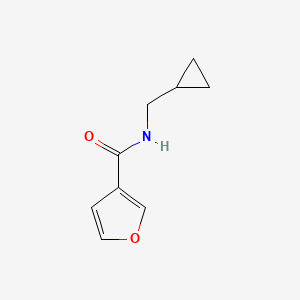![molecular formula C10H10N4OS B2484892 N-[(5-sulfanyl-1H-1,2,4-triazol-3-il)metil]bencenocarboxamida CAS No. 320420-23-3](/img/structure/B2484892.png)
N-[(5-sulfanyl-1H-1,2,4-triazol-3-il)metil]bencenocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide is a compound that features a 1,2,4-triazole ring substituted with a sulfanyl group at the 5-position and a benzenecarboxamide moiety
Aplicaciones Científicas De Investigación
N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazole derivatives are of interest for their biological activity . They are structural units of antiviral drugs like Riamilovir and Triazid .
Mode of Action
It’s known that the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4h-1,2,4-triazol-3-amine under solvent-free conditions gave a product of nucleophilic substitution of the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can have various biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Análisis Bioquímico
Biochemical Properties
The 1,2,4-triazole ring of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide can interact with various enzymes and proteins. For instance, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide can influence cell function in various ways. For instance, certain compounds with a 1,2,4-triazole core have been found to inhibit the proliferation of cancer cells by inducing apoptosis
Molecular Mechanism
The molecular mechanism of action of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide involves its interactions with biomolecules. As mentioned earlier, the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . This binding interaction can lead to enzyme inhibition or activation, thereby influencing gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide typically involves the nucleophilic substitution of a cyano group in a 1,2,4-triazine precursor with a 1,2,4-triazol-3-amine derivative . The reaction is carried out under solvent-free conditions, and the product is isolated using column chromatography with chloroform-ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-scale chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfanyl form.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted triazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: This compound has a similar triazole ring but with a pyridine moiety instead of benzenecarboxamide.
4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: This compound features a similar triazole ring with a pyridine-sulfonamide moiety.
Uniqueness
N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide is unique due to its specific combination of a sulfanyl-substituted triazole ring and a benzenecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c15-9(7-4-2-1-3-5-7)11-6-8-12-10(16)14-13-8/h1-5H,6H2,(H,11,15)(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVLSOZMXJAWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2484810.png)



![3-(benzenesulfonyl)-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one](/img/structure/B2484818.png)
![Methyl 1-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2484819.png)

![2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2484822.png)
![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)

![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)
![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484829.png)
![2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2484831.png)
